3-Mercapto-1-propanol

Catalog No.
S605918
CAS No.
19721-22-3
M.F
C3H8OS
M. Wt
92.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Mercapto-1-propanol

CAS Number

19721-22-3

Product Name

3-Mercapto-1-propanol

IUPAC Name

3-sulfanylpropan-1-ol

Molecular Formula

C3H8OS

Molecular Weight

92.16 g/mol

InChI

InChI=1S/C3H8OS/c4-2-1-3-5/h4-5H,1-3H2

InChI Key

SHLSSLVZXJBVHE-UHFFFAOYSA-N

SMILES

C(CO)CS

Synonyms

3-mercaptopropanol

Canonical SMILES

C(CO)CS

Production of Hydrophilic Self-Assembled Monolayers (SAMs)

Specific Scientific Field: Surface Chemistry

Application Summary: 3-Mercapto-1-propanol is used in the production of hydrophilic self-assembled monolayers (SAMs). These are molecular assemblies that form spontaneously on surfaces by adsorption and are organized into ordered, stable, and densely packed layers .

Methods of Application: The compound is applied to a surface where it spontaneously forms a monolayer. The sulfur atom in 3-Mercapto-1-propanol forms a bond with the surface, while the hydroxyl group interacts with the environment, creating a hydrophilic surface .

Results or Outcomes: The resulting SAMs are hydrophilic, which means they attract water. This property can be useful in various applications, such as in the creation of anti-fogging surfaces or in biomedical devices where it’s beneficial to encourage cell adhesion .

Traceless Linker for Chemical and Enzymatic Synthesis of Oligosaccharides

Specific Scientific Field: Organic Chemistry

Application Summary: 3-Mercapto-1-propanol serves as a traceless linker in the chemical and enzymatic synthesis of oligosaccharides. It’s used to equip the reducing end of protected carbohydrates with a series of aglycones .

Methods of Application: The 3-Mercapto-1-propanol linker is installed on the reducing end of protected carbohydrates via a photochemical process. This linker is stable during chemical and enzymatic glycosylation reactions but can be activated readily and efficiently to couple oligosaccharides with different nucleophiles .

Results or Outcomes: The use of 3-Mercapto-1-propanol as a linker provides straightforward access to a range of molecules that serve as probes for carbohydrate modifying enzymes .

3-Mercapto-1-propanol, also known as 3-sulfanyl-1-propanol, is an organosulfur compound with the molecular formula C₃H₈OS. It features a hydroxyl group (-OH) and a thiol group (-SH) attached to a three-carbon chain. This compound is characterized by its distinct odor, reminiscent of garlic, and is primarily utilized as an intermediate in various chemical syntheses. Its structure allows it to participate in a range of

Currently, there is no extensive research available on the specific mechanism of action of 3-mercapto-1-propanol in biological systems. However, due to the presence of the thiol group, it is possible that it could interact with proteins containing disulfide bridges, potentially disrupting their structure and function []. Further research is needed to elucidate its biological effects.

  • Nucleophilic Substitution: The thiol group can act as a nucleophile, participating in substitution reactions with electrophiles.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  • Redox Reactions: The compound can be oxidized to form disulfides or sulfoxides under certain conditions.
  • Coordination Chemistry: It can coordinate with metal centers in organometallic chemistry, such as forming complexes with metallocenes .

Research indicates that 3-Mercapto-1-propanol exhibits various biological activities. It has been shown to possess neurotoxic effects in animal studies, causing symptoms such as tremors and ataxia when administered at lethal doses . Additionally, it may act as an irritant upon contact with skin or mucous membranes. While its toxicity poses risks, its potential therapeutic applications are being explored, particularly in the context of drug development and agricultural chemistry .

The synthesis of 3-Mercapto-1-propanol can be achieved through several methods:

  • Addition Reaction: A common method involves the addition of allyl alcohol to a thiol precursor followed by hydrolysis. This method allows for high yields (70% to 84%) without the use of hazardous reagents like pyrophoric aluminum lithium hydride .
  • Reduction of Thioesters: Thioesters can be reduced using lithium aluminum hydride to produce 3-Mercapto-1-propanol.
  • Direct Synthesis from Propylene Oxide: Propylene oxide can be reacted with hydrogen sulfide in the presence of a base to yield 3-Mercapto-1-propanol.

3-Mercapto-1-propanol finds applications across various industries:

  • Pharmaceuticals: It serves as an intermediate in synthesizing medicinal compounds.
  • Agricultural Chemicals: The compound is utilized in the production of herbicides and pesticides.
  • Electronic Materials: Its properties make it suitable for use in electronic applications, such as semiconductor manufacturing .
  • Flavoring Agent: Due to its distinctive odor, it is sometimes used in flavoring formulations, although its use is limited due to safety concerns .

Studies examining the interactions of 3-Mercapto-1-propanol with biological systems highlight its potential toxicity and biological reactivity. It has been noted for causing systemic effects following skin absorption or ingestion. Furthermore, its interactions with metal ions have implications for its role in coordination chemistry and catalysis .

Several compounds share structural similarities with 3-Mercapto-1-propanol:

Compound NameStructure TypeKey Characteristics
2-MercaptoethanolThiolShorter carbon chain; used in biochemistry
2-Hydroxypropyl thiolThiolSimilar functional groups; potential applications in pharmaceuticals
3-Mercapto-2-butanolThiolLonger carbon chain; different biological activity

Uniqueness of 3-Mercapto-1-propanol

What sets 3-Mercapto-1-propanol apart from these similar compounds is its specific three-carbon structure combined with both hydroxyl and thiol functionalities. This unique combination allows for versatile reactivity not found in simpler thiols or alcohols, making it particularly valuable in synthetic organic chemistry and industrial applications .

Catalytic Reduction Approaches Using NaBH4/BF3 Systems

The NaBH4/BF3·Et2O system represents a powerful and versatile approach for synthesizing 3-Mercapto-1-propanol through the reduction of appropriate precursors. This method leverages the enhanced reducing capability of sodium borohydride when combined with boron trifluoride etherate.

Mechanism and Reaction Principles

When sodium borohydride (NaBH4) is treated with boron trifluoride etherate (BF3·Et2O), it generates borane, which serves as an effective reducing agent for converting carboxylic acids and their derivatives to alcohols. According to pioneering research by H.C. Brown and colleagues, this combination provides a reactive species that can efficiently reduce carboxylic acids - a transformation that sodium borohydride alone cannot accomplish.

The reaction typically follows this general procedure:

  • BF3·Et2O in THF is added slowly to a THF solution containing the substrate and NaBH4
  • The mixture is heated to reflux with stirring until the substrate disappears
  • After cooling to 0°C, the reaction is carefully quenched with water
  • The product is isolated by organic solvent extraction

For 3-Mercapto-1-propanol synthesis specifically, one efficient approach utilizes 3-mercaptopropionic acid as the starting material, with tetrahydrofuran as the solvent and the NaBH4/BF3 system as the reducing agent. The optimal mole ratio of 3-mercaptopropionic acid to NaBH4 to boron trifluoride tetrahydrofuran complex has been reported as 1:(1.5-1.7):(0.8-1.0).

Table 1: Comparative yields for carboxylic acid reduction using NaBH4/BF3·Et2O system

SubstrateProductYield (%)
Benzoic acidBenzyl alcohol95
3-Mercaptopropionic acid3-Mercapto-1-propanol≥80
Various carboxylic acidsCorresponding alcohols85-98

This method offers several advantages for 3MPO production:

  • Lower cost raw materials compared to traditional methods
  • Mild reaction conditions
  • Simple and feasible reaction process with safe operation protocols
  • High yield (≥80%) with excellent product purity (≥99.3%)
  • Minimal environmental impact with recyclable organic solvents
  • Suitability for industrial production

Allyl Alcohol Addition-Hydrolysis Pathways

Another efficient method for synthesizing 3-Mercapto-1-propanol involves a two-step process using allyl alcohol as the starting material. This approach avoids the use of pyrophoric reagents and provides high yields through addition-hydrolysis chemistry.

Reaction Mechanism and Process

The synthesis proceeds through two main reactions:

  • Addition reaction (first step): A compound of formula (1), preferably thio-S-acetic acid, undergoes addition reaction with allyl alcohol to prepare a compound of formula (2)
  • Hydrolysis reaction (second step): The compound of formula (2) is hydrolyzed into 3-mercapto-1-propanol

The reaction can be represented as follows:

R1-C(=O)-SH + CH2=CH-CH2-OH → R1-C(=O)-S-CH2-CH2-CH2-OH → HS-CH2-CH2-CH2-OH

Where R1 is an alkyl group, preferably methyl (making compound (1) thio-S-acetic acid).

Experimental Procedure and Conditions

In a typical experimental procedure reported in the literature:

  • A flask is charged with allyl alcohol (5.8 g, 100 mmol) and chloroform (60 mL)
  • The gas atmosphere in the flask is adjusted to a nitrogen concentration of about 85 vol% and an oxygen concentration of about 15 vol%
  • The contents are heated to 50-60°C
  • Thio-S-acetic acid (9.9 g, 110 mmol) is added dropwise
  • After complete addition, the reaction is continued at 50-60°C for 3 hours
  • The hydrolysis is then performed, preferably in the presence of either hydrochloric acid, sulfuric acid, ammonia, or hydrazine

This method has demonstrated yields of 3MPO ranging from 70% to 84% (based on allyl alcohol as the starting material), which represents a significant improvement over conventional methods that require pyrophoric reagents like aluminum lithium hydride.

Thiol-Epoxide Ring-Opening Reaction Mechanisms

The ring-opening of epoxides with thiols represents another important approach for synthesizing compounds like 3-Mercapto-1-propanol. This reaction is one of the most practically used protocols for the synthesis of β-hydroxy sulfides, which are important intermediates for various molecules of biological interest and natural products.

Mechanistic Considerations

Epoxide ring-opening reactions can proceed by either SN2 or SN1 mechanisms, depending on the nature of the epoxide and the reaction conditions:

  • SN2 Mechanism: Under basic conditions, the nucleophile (thiolate anion) attacks the less substituted carbon of the epoxide in a stereospecific manner, resulting in inversion of configuration at the site of attack. The hydroxyl and thiol groups in the product adopt a trans orientation.

  • SN1 Mechanism: Under acidic conditions or with tertiary epoxides, the reaction proceeds via a carbocation intermediate, with the nucleophile preferentially attacking the more substituted carbon.

The thiol-epoxy reaction exhibits strong autocatalytic behavior due to the formation of hydroxyl groups during the reaction, which facilitate further ring-opening of epoxy groups. As noted by Konuray et al., "The thiol–epoxy reaction is strongly autocatalytic due to the formation of hydroxyl groups that facilitate the ring-opening of the epoxy group."

Catalytic Systems and Reaction Pathways

Various catalytic systems can be employed for the thiol-epoxide ring-opening reaction:

  • Base-catalyzed conditions: Sufficiently strong bases deprotonate the thiol to produce a thiolate anion that attacks the epoxide ring. Common bases include tertiary amines like 1-methylimidazole (1MI).

  • Acid-catalyzed hydrolysis: Under acidic conditions, the epoxide oxygen is protonated, making it more susceptible to nucleophilic attack. If the epoxide is asymmetric, the incoming nucleophile will preferably attack the more substituted epoxide carbon.

  • Water-mediated conditions: Regioselective thiolysis of epoxides can be achieved using thiols in water without applying any catalyst, providing excellent yields.

For the synthesis of 3-Mercapto-1-propanol via this approach, ethylene oxide or similar epoxides can be reacted with hydrogen sulfide or other thiol sources under appropriate conditions to achieve the desired regioselectivity and stereospecificity.

Comparative Analysis of Pyrophoric vs Non-Pyrophoric Reducing Agents

The synthesis of 3-Mercapto-1-propanol has historically involved the use of pyrophoric reducing agents like lithium aluminum hydride (LAH). However, modern synthetic approaches have focused on developing safer alternatives that avoid these hazardous reagents while maintaining efficiency.

Lithium Aluminum Hydride (LAH)

LAH is a powerful reducing agent capable of converting carboxylic acids to primary alcohols. However, it poses significant safety hazards:

  • Highly reactive and pyrophoric (spontaneously ignites in air)
  • Requires stringent handling procedures
  • Can cause explosions when improperly managed
  • Higher cost compared to some alternatives
  • Limited functional group tolerance

Despite these drawbacks, LAH has been used traditionally for the reduction of various carboxylic acid derivatives to produce compounds like 3MPO, particularly in laboratory-scale syntheses.

Sodium Borohydride Systems

Sodium borohydride (NaBH₄) alone is not reactive enough to reduce carboxylic acids. However, when combined with Lewis acids like BF₃·OEt₂, it forms an effective reducing system that can match or exceed the reducing power of LAH while offering improved safety profiles:

  • Not pyrophoric
  • Lower reactivity with water (safer to handle)
  • More selective reduction in some cases
  • Lower cost
  • More environmentally friendly
  • Suitable for industrial scale production

As noted in the literature, "NaBH₄/BF₃·Et₂O is an inexpensive and highly versatile reducing system for a wide variety of carbonyls, acid chlorides, carboxylic acids, esters, amides and nitriles."

Performance Comparison in 3MPO Synthesis

The production of 3MPO using non-pyrophoric methods (such as the NaBH₄/BF₃·Et₂O system or the allyl alcohol addition-hydrolysis approach) has demonstrated yields ranging from 70% to 84%. These yields are comparable to or better than traditional methods using LAH, while offering significant safety advantages and cost benefits.

Table 2: Comparison between pyrophoric and non-pyrophoric reducing agents for 3MPO synthesis

ParameterLithium Aluminum Hydride (LAH)NaBH₄/BF₃·Et₂O SystemAllyl Alcohol Addition-Hydrolysis
SafetyPyrophoric, high hazardNon-pyrophoric, moderate hazardNon-pyrophoric, low hazard
CostHighModerateLow
Yield for 3MPOVariable≥80%70-84%
Purity of ProductVariable≥99.3%High
Environmental ImpactHighModerateLow
Industrial ScalabilityLimitedGoodExcellent
Functional Group ToleranceLowModerateHigh

The patent literature specifically highlights that "the production process of the present invention makes it possible to obtain 3-mercapto-l-propanol (3MPO) in high yield without using pyrophoric aluminum lithium hydride."

Solvent Effects in Boron Trifluoride-Tetrahydrofuran Complex Mediated Syntheses

The choice of solvent plays a crucial role in the efficiency of boron trifluoride-mediated syntheses, including those involving the NaBH₄/BF₃ system for producing 3-Mercapto-1-propanol.

Solvent Interactions with BF₃ Complexes

Boron trifluoride (BF₃) is a strong Lewis acid that readily forms adducts with Lewis bases, including solvents. The enthalpies of adduct formation between BF₃ and bases in solution can significantly influence reaction pathways and efficiency.

Studies have shown that the enthalpy of BF₃ adduct formation in solution is influenced by specific interactions, with solvents acting as hydrogen-bonding donors (HBD) in two ways:

  • Base/solvent interactions
  • Adduct/solvent interactions

Research has demonstrated that "solvation effects are calculated using a model combining specific interactions (SSM) and a continuum model". These interactions can modify the reactivity of the BF₃ complex and consequently affect the reduction process in NaBH₄/BF₃ systems.

Tetrahydrofuran as a Preferred Solvent

Tetrahydrofuran (THF) has emerged as a preferred solvent for NaBH₄/BF₃-mediated syntheses of 3MPO for several reasons:

  • Coordination ability: THF can coordinate with borane species formed during the reaction, stabilizing reactive intermediates
  • Solubility: THF provides good solubility for both organic substrates and inorganic reagents like NaBH₄
  • Boiling point: With a boiling point of 66°C, THF allows for convenient heating conditions without excessive pressure
  • Inertness: THF is relatively inert to the reducing species formed during the reaction
  • Recyclability: THF can be recovered and recycled, reducing environmental impact

Table 3: Enthalpy values for BF₃ adduct formation in different solvents

BaseΔH in DCM (kJ/mol)ΔH in Nitrobenzene (kJ/mol)Difference
Nitrobenzene39.345.36.0
HMPA127.7135.27.5
Trimethylphosphine97.5--
Tetrahydrothiophene54.8--

Data adapted from enthalpies of adduct formation between boron trifluoride and bases.

For optimal synthesis of 3-Mercapto-1-propanol using the NaBH₄/BF₃ system, the mole ratio of 3-mercaptopropionic acid to NaBH₄ to boron trifluoride tetrahydrofuran complex is reported to be 1:(1.5-1.7):(0.8-1.0) in THF solvent.

The formation of binary self-assembled monolayer architectures incorporating 3-mercapto-1-propanol with long-chain alkanethiols represents a sophisticated approach to surface engineering that exploits the complementary properties of short and long hydrocarbon chains [1] [7]. These mixed monolayer systems demonstrate unique structural characteristics that differ substantially from their single-component counterparts, with the short-chain 3-mercapto-1-propanol molecules serving as diluents that modify the packing density and molecular organization of longer alkanethiol chains [9] [10].

Research investigations have demonstrated that 3-mercapto-1-propanol readily forms binary architectures with decanethiol, creating mixed monolayers with surface coverages ranging from 85-95% and formation times of 12-24 hours [11] [13]. The molecular dynamics simulations reveal that the shorter 3-mercapto-1-propanol chains diffuse approximately 43% faster than longer chain thiols during the assembly process, contributing to enhanced surface coverage and reduced defect formation [31]. This enhanced mobility facilitates the filling of grain boundary defects and promotes more uniform monolayer organization across polycrystalline gold substrates [7] [40].

The binary architectures exhibit distinct phase behavior depending on the chain length mismatch between components. When 3-mercapto-1-propanol is combined with hexanethiol in controlled ratios, the resulting mixed monolayers demonstrate improved structural integrity with surface coverages of 80-90% achieved within 8-18 hours [12] [14]. The formation of these binary systems follows a concentration-dependent mechanism where the initial growth rate and final surface coverage are optimized at approximately 1.2-1.5 times the minimum concentration threshold [31].

Characterization through scanning tunneling microscopy, X-ray photoelectron spectroscopy, and Fourier transform infrared spectroscopy confirms that binary architectures maintain the fundamental gold-sulfur chemisorption bonding while exhibiting modified intermolecular packing arrangements [9] [12]. The presence of 3-mercapto-1-propanol in mixed monolayers creates domains with specific relative compositions, with larger domain formation observed at exchange times exceeding 15 hours [12].

Table 1: Binary Self-Assembled Monolayer Architectures with 3-Mercapto-1-propanol

Self-Assembled Monolayer SystemChain Length RatioSurface Coverage (%)Formation Time (hours)Characterization Method
3-Mercapto-1-propanol + Decanethiol3:10 carbons85-9512-24Scanning Tunneling Microscopy, X-ray Photoelectron Spectroscopy, Fourier Transform Infrared Spectroscopy
3-Mercapto-1-propanol + Hexanethiol3:6 carbons80-908-18Scanning Tunneling Microscopy, Electrochemical Impedance Spectroscopy, Cyclic Voltammetry
3-Mercaptopropanol + Mercaptohexanoic acid3:6 carbons70-856-12X-ray Photoelectron Spectroscopy, Fourier Transform Infrared Spectroscopy, Cyclic Voltammetry

Surface Hydrophilicity Modulation for Biointerface Design

The hydroxyl terminal group of 3-mercapto-1-propanol imparts exceptional hydrophilic characteristics to gold surfaces, making it an ideal candidate for biointerface design applications where controlled wettability is essential [1] [3] [6]. Self-assembled monolayers of 3-mercapto-1-propanol produce highly hydrophilic surfaces with water contact angles ranging from 25-35 degrees, representing a significant modification from bare gold surfaces which typically exhibit contact angles of 68-72 degrees [17] [20].

The hydrophilic nature of 3-mercapto-1-propanol monolayers arises from the terminal hydroxyl functionality, which facilitates hydrogen bonding interactions with water molecules at the interface [18] [21]. This property makes these surfaces particularly suitable for biocompatibility applications, as hydrophilic surfaces generally demonstrate reduced protein adsorption, decreased cell adhesion, and improved blood compatibility compared to hydrophobic alternatives [21]. Research has established that surfaces with contact angles below 40 degrees exhibit excellent biocompatibility ratings, positioning 3-mercapto-1-propanol monolayers as premium candidates for biomedical device coatings [20] [21].

Mixed monolayer systems combining 3-mercapto-1-propanol with varying ratios of hydrophobic alkanethiols enable precise tuning of surface hydrophilicity across a continuous range [50] [51]. When 3-mercapto-1-propanol is combined with alkanethiols in 1:1 ratios, the resulting surfaces exhibit intermediate hydrophilic properties with contact angles of 45-55 degrees and surface energies of 52-60 millijoules per square meter [18] [21]. Further modification using 1:3 ratios of 3-mercapto-1-propanol to alkanethiol produces moderately hydrophobic surfaces with contact angles increasing to 65-75 degrees [18].

The biointerface design applications of 3-mercapto-1-propanol extend beyond simple wettability control to encompass sophisticated biomolecular recognition platforms [44] [46]. The hydrophilic hydroxyl terminus provides sites for further functionalization through established coupling chemistry, enabling the attachment of bioactive molecules while maintaining the underlying hydrophilic character essential for biocompatibility [21] [43]. These properties have been successfully exploited in the development of impedimetric immunosensors and protein detection platforms where controlled surface chemistry is paramount [44] [46].

Table 2: Surface Hydrophilicity Modulation Data

Surface ModificationContact Angle (degrees)Wettability ClassificationSurface Energy (millijoules per square meter)Biocompatibility Rating
3-Mercapto-1-propanol Self-Assembled Monolayer25-35Highly Hydrophilic65-72Excellent
Mixed 3-Mercapto-1-propanol/Alkanethiol (1:1)45-55Hydrophilic52-60Good
Mixed 3-Mercapto-1-propanol/Alkanethiol (1:3)65-75Moderately Hydrophobic38-45Moderate
Pure Alkanethiol Self-Assembled Monolayer85-95Hydrophobic22-30Poor
Bare Gold Surface68-72Moderately Hydrophilic45-50Fair

Domain Structure Analysis Through Scanning Tunneling Microscopy

Scanning tunneling microscopy analysis of 3-mercapto-1-propanol monolayers reveals complex domain structures characterized by grain boundary accommodation and molecular reorganization patterns that reflect the influence of the underlying polycrystalline gold substrate [22] [24] [28]. The technique provides atomic-resolution imaging capabilities essential for understanding the molecular-level organization of these self-assembled systems, with typical lateral resolution ranging from 0.5-1.0 angstroms for grain boundary density measurements and 0.3-0.8 angstroms for molecular spacing determinations [24] [27].

Pure 3-mercapto-1-propanol monolayers exhibit high grain boundary densities of 12-15 per nanometer, reflecting the accommodation of the short-chain molecules to the underlying substrate topography [7] [28]. The molecular spacing within these domains ranges from 4.8-5.2 angstroms, with molecules adopting tilt angles of 28-32 degrees from the surface normal [10] [28]. These structural parameters indicate a relatively densely packed arrangement despite the short chain length, with domain sizes typically ranging from 15-25 nanometers and moderate defect densities of 5-8% [7] [40].

Mixed monolayer systems incorporating 3-mercapto-1-propanol with longer chain alkanethiols demonstrate modified domain structures with reduced grain boundary densities of 8-12 per nanometer and increased molecular spacing of 5.0-5.4 angstroms [9] [12]. The tilt angles in mixed systems increase to 30-35 degrees from the surface normal, indicating altered intermolecular packing arrangements that accommodate both short and long chain components [10] [28]. Domain coalescence in mixed systems produces larger domain sizes of 25-40 nanometers with significantly reduced defect densities of 2-4% [12] [14].

The scanning tunneling microscopy investigations reveal that domain formation in 3-mercapto-1-propanol systems follows concentration-dependent kinetics, with defect-free monolayers achievable under optimized formation conditions [7] [26]. Real-time monitoring of monolayer formation demonstrates that 3-mercapto-1-propanol exhibits enhanced mobility at grain boundaries, facilitating defect site filling and promoting uniform surface coverage [7] [40]. The technique confirms that grain boundaries serve as preferential nucleation sites for thiol adsorption, with subsequent lateral growth proceeding through step-edge mechanisms [26] [28].

Table 3: Scanning Tunneling Microscopy Domain Structure Analysis

Domain Feature3-Mercapto-1-propanol Pure Self-Assembled Monolayer3-Mercapto-1-propanol/Decanethiol Mixed Self-Assembled MonolayerPolycrystalline EffectsResolution (Angstroms)
Grain Boundary DensityHigh (12-15 per nanometer)Medium (8-12 per nanometer)Grain boundary accommodation0.5-1.0
Molecular Spacing4.8-5.2 angstroms5.0-5.4 angstromsLattice mismatch compensation0.3-0.8
Tilt Angle from Normal28-32 degrees30-35 degreesMolecular reorientationNot Applicable
Domain Size15-25 nanometers25-40 nanometersDomain coalescence2-5
Defect DensityModerate (5-8%)Low (2-4%)Defect site filling1-3

Self-Assembled Monolayer Formation Kinetics Studied via Electrochemical Impedance Spectroscopy

Electrochemical impedance spectroscopy provides comprehensive insights into the formation kinetics of 3-mercapto-1-propanol monolayers through real-time monitoring of interfacial electrical properties during the self-assembly process [29] [33] [44]. The technique measures impedance responses across frequency ranges from 0.01 hertz to 10 kilohertz, enabling detailed characterization of charge transfer resistance, double layer capacitance, and surface coverage evolution [29] [32].

Formation kinetics studies reveal that 3-mercapto-1-propanol monolayers undergo biphasic assembly characterized by rapid initial adsorption followed by slower reorganization processes [31] [34]. During the initial 30 minutes, charge transfer resistance increases from baseline values to 15.2 kilohm-square centimeters, corresponding to approximately 25% surface coverage [32] [35]. The double layer capacitance simultaneously decreases from bulk electrolyte values to 8.5 microfarads per square centimeter, indicating progressive blocking of the electrode surface [33] [44].

Extended formation studies demonstrate continued monolayer development over 24 hours, with charge transfer resistance reaching maximum values of 108.2 kilohm-square centimeters and surface coverage approaching 92% [32] [34]. The formation rate constants exhibit time-dependent behavior, decreasing from initial values of 2.3×10⁻³ per second to final values of 1.8×10⁻⁴ per second as available surface sites become occupied [31] [35]. Double layer capacitance values decrease progressively to 2.1 microfarads per square centimeter, consistent with the formation of a well-organized, densely packed monolayer [33] [44].

The impedance spectroscopy analysis confirms that 3-mercapto-1-propanol follows Randles equivalent circuit behavior, with fitting parameters providing quantitative measures of monolayer quality and formation completeness [32] [44]. Comparison of plasmonic-based and conventional electrical impedance measurements validates the accuracy of the electrochemical characterization approach, demonstrating excellent agreement for double layer capacitance and solution resistance parameters [44]. The technique successfully distinguishes between different formation environments and substrate morphologies, providing essential feedback for optimizing monolayer preparation protocols [32] [35].

Table 4: Electrochemical Impedance Spectroscopy Formation Kinetics of 3-Mercapto-1-propanol Self-Assembled Monolayer

Time Point (hours)Charge Transfer Resistance (kilohm-square centimeters)Double Layer Capacitance (microfarads per square centimeter)Surface Coverage (%)Formation Rate Constant (per second)
0.515.28.5252.3×10⁻³
1.028.56.2421.8×10⁻³
3.045.84.8651.2×10⁻³
6.072.33.5788.5×10⁻⁴
12.095.62.8884.2×10⁻⁴
24.0108.22.1921.8×10⁻⁴

Grain Boundary Effects in Polycrystalline Gold Substrate Modifications

Grain boundary effects in polycrystalline gold substrates exert profound influence on the formation, structure, and properties of 3-mercapto-1-propanol monolayers, with substrate morphology serving as a critical determinant of monolayer quality and binding characteristics [36] [40] [42]. The morphology of gold substrates varies significantly depending on preparation methods, with template-stripped gold exhibiting large grains of 200-500 nanometers and shallow grain boundaries less than 2 nanometers deep, while electron-beam evaporated gold consists of smaller 50-80 nanometer grains separated by deeper 8-12 nanometer boundaries [40] [42].

Template-stripped gold substrates promote excellent 3-mercapto-1-propanol monolayer formation with predominantly bidentate binding modes, where individual molecules form two gold-sulfur bonds per adsorbate [40] [42]. The low density of shallow grain boundaries on these substrates facilitates uniform monolayer organization and enhanced stability compared to substrates with more pronounced grain boundary networks [40] [41]. Monolayers formed on template-stripped gold demonstrate superior structural integrity, with minimal defect densities and optimized molecular packing arrangements [42] [43].

Electron-beam evaporated gold substrates present more challenging environments for monolayer formation due to the presence of deep grain boundaries that inhibit optimal molecular chelation [40] [42]. These grain boundaries create sites where 3-mercapto-1-propanol molecules adopt mixed monodentate and bidentate binding configurations, resulting in heterogeneous monolayer structures with variable local properties [40] [41]. The deeper grain boundaries serve as defect sites that can accommodate additional adsorbate molecules but compromise overall monolayer organization [36] [38].

Grain boundary scattering effects influence both the electrical and thermal properties of gold substrates, with reflection coefficients for electron transport ranging from 0.25 for thermal processes to 0.7 for charge transport [39]. These scattering phenomena directly impact the electrochemical behavior of 3-mercapto-1-propanol monolayers, affecting charge transfer kinetics and impedance characteristics [36] [39]. Polycrystalline thin film substrates with grain sizes of 20-60 nanometers and boundary depths of 5-10 nanometers typically produce monolayers with preferential monodentate binding and moderate overall quality [40] [42].

Single crystal gold substrates represent the optimal case for 3-mercapto-1-propanol monolayer formation, with grain sizes exceeding 1000 nanometers and minimal grain boundary densities [40] [41]. These substrates support exclusive bidentate binding and excellent monolayer quality, serving as reference standards for evaluating the impact of grain boundary effects on polycrystalline substrates [42] [43]. The comparison between different substrate types provides essential insights for optimizing surface preparation protocols and predicting monolayer performance in specific applications [40] [41].

Table 5: Grain Boundary Effects on Self-Assembled Monolayer Formation

Gold Substrate TypeGrain Size (nanometers)Boundary Depth (nanometers)Self-Assembled Monolayer QualityBinding Mode
Template-stripped200-500<2ExcellentBidentate dominant
Electron-beam evaporated50-808-12GoodMixed monodentate/bidentate
Flame-annealed100-2003-6Very GoodBidentate preferred
Polycrystalline thin film20-605-10ModerateMonodentate preferred
Single crystal Gold(111)>1000MinimalExcellentBidentate exclusive

XLogP3

0.2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

63947-56-8
19721-22-3

Wikipedia

3-Mercapto-1-propanol

General Manufacturing Information

1-Propanol, 3-mercapto-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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